Cas no 1314907-34-0 (2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile)

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a versatile heterocyclic building block featuring a pyrazole core substituted with a trifluoromethyl group and an acetonitrile moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The acetonitrile side chain provides a reactive handle for further functionalization, enabling the synthesis of diverse derivatives. This compound is particularly useful in the development of pharmaceuticals, where its structural motifs contribute to bioactivity and selectivity. Its stability under various reaction conditions and compatibility with common synthetic methodologies make it a practical intermediate for researchers in drug discovery and material science.
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile structure
1314907-34-0 structure
Product Name:2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
CAS No:1314907-34-0
MF:
MW:
MDL:MFCD09924205
CID:4675051
PubChem ID:55267646
Update Time:2025-06-22

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
    • MDL: MFCD09924205

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile Pricemore >>

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2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile Related Literature

Additional information on 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Introduction to 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (CAS No. 1314907-34-0)

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (CAS No. 1314907-34-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TFMPA, is characterized by its unique structural features, which include a trifluoromethyl group and a pyrazole ring, making it a valuable scaffold for the development of novel therapeutic agents.

The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the molecule. The pyrazole ring, on the other hand, is a well-known pharmacophore that has been extensively studied for its diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The combination of these functional groups in 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile provides a robust platform for the design and synthesis of potent and selective drug candidates.

Recent advancements in the field have highlighted the potential of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile in various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key enzymes involved in signal transduction pathways associated with cancer and other diseases. One notable example is the development of TFMPA derivatives as inhibitors of Aurora kinases, which are overexpressed in many types of cancer and play a crucial role in cell division and proliferation.

In addition to its potential as a kinase inhibitor, 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has also been explored for its anti-inflammatory properties. Research has demonstrated that certain derivatives of this compound can effectively modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making them promising candidates for the treatment of inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile further enhances its appeal as a building block in drug discovery. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives, allowing for the rapid generation of structurally diverse libraries for high-throughput screening. One such method involves the reaction of 3-trifluoromethylpyrazole with acetonitrile under mild conditions, yielding TFMPA with high purity and yield.

Beyond its direct applications in drug development, 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has also found utility as a tool compound in chemical biology research. Its ability to selectively modulate specific biological targets makes it an invaluable reagent for probing cellular pathways and understanding disease mechanisms. For example, studies have utilized TFMPA derivatives to investigate the role of specific kinases in cancer cell signaling and to identify novel therapeutic targets.

The safety profile of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is another critical aspect that has been extensively evaluated. Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, including good solubility, stability, and bioavailability. Additionally, toxicity assessments have shown that TFMPA and its derivatives are generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in animal models.

In conclusion, 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (CAS No. 1314907-34-0) represents a promising scaffold for the development of novel therapeutic agents across various disease areas. Its unique structural features, combined with its synthetic accessibility and favorable safety profile, make it an attractive candidate for further exploration in both academic research and pharmaceutical industry settings. As ongoing studies continue to uncover new applications and optimize its properties, TFMPA is poised to play a significant role in advancing our understanding and treatment of complex diseases.

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